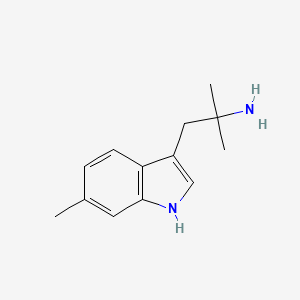

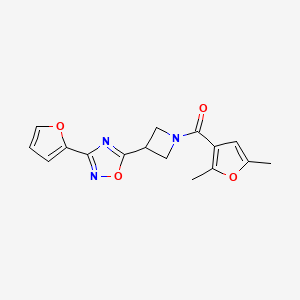

![molecular formula C9H12N2OS B2443586 [4-(2-Hydroxyethyl)phenyl]thiourea CAS No. 860620-92-4](/img/structure/B2443586.png)

[4-(2-Hydroxyethyl)phenyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[4-(2-Hydroxyethyl)phenyl]thiourea” is a phenylthiourea compound . It is also known as HEPT. The molecular formula of this compound is C9H12N2OS .

Synthesis Analysis

Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Stable and readily available N,N’-di-Boc-substituted thiourea can be used as a mild thioacylating agent when activated with trifluoroacetic acid anhydride .Molecular Structure Analysis

Thiourea is a planar molecule . The C=S bond distance is 1.71 Å and the C-N distances average 1.33 Å . The molecular weight of [4-(2-Hydroxyethyl)phenyl]thiourea is 196.27 .Chemical Reactions Analysis

Thioureas can react with alkyl halides and give isothiouronium salt . On further hydrolysis, this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis

Thiourea is a white solid with a density of 1.405 g/mL . It is slightly soluble in cold water, soluble in hot water, and can be recrystallized from ethanol .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Thioureas and their derivatives are organosulfur compounds that have applications in numerous fields such as organic synthesis . They are used as intermediates in several organic synthetic reactions .

Pharmaceutical Industries

Thiourea derivatives are used in the pharmaceutical industry. They are synthesized and evaluated for their pharmacological properties .

Inhibition of Enzymes

Thiourea derivatives have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These enzymes are involved in various biological processes, and their inhibition can be useful in treating certain diseases.

Antibacterial Potential

Thiourea derivatives have shown promising antibacterial potential. For example, one study found that a certain thiourea compound was more active against selected bacterial strains .

Antioxidant Potential

Thiourea derivatives have also shown antioxidant potential. They have been found to be active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals .

Inhibition of Glucose-6-Phosphatase

Thiourea derivatives have been found to inhibit glucose-6-phosphatase (G6Pase), an enzyme that plays a crucial role in glucose metabolism .

Antimicrobial and Antiproliferative Agents

Newly synthesized thiourea derivatives have been studied for their antimicrobial and anticancer drug resistance by pathogens and cancerous cells . They have shown promising results as prospective antimicrobial and antiproliferative agents .

Anticancer Activity

Thiourea derivatives have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Safety and Hazards

Zukünftige Richtungen

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions . Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions . Therefore, the study and development of thiourea derivatives like [4-(2-Hydroxyethyl)phenyl]thiourea could be a promising area of research in the future.

Wirkmechanismus

Target of Action

[4-(2-Hydroxyethyl)phenyl]thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been the focus of attention for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

Thiourea derivatives are known for their diverse biological applications, suggesting that they interact with various targets to exert their effects .

Biochemical Pathways

Thiourea derivatives, including [4-(2-Hydroxyethyl)phenyl]thiourea, have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that [4-(2-Hydroxyethyl)phenyl]thiourea may influence various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19627 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Given the diverse biological applications of thiourea derivatives , it can be inferred that [4-(2-Hydroxyethyl)phenyl]thiourea may have a wide range of molecular and cellular effects.

Eigenschaften

IUPAC Name |

[4-(2-hydroxyethyl)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-9(13)11-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMAVEMSNLBADM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Hydroxyethyl)phenyl]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)